molecular formula C9H6ClNO B1630656 5-Chloroindole-3-carboxaldehyde CAS No. 827-01-0

5-Chloroindole-3-carboxaldehyde

Cat. No. B1630656
CAS RN: 827-01-0
M. Wt: 179.6 g/mol
InChI Key: YXEXOIGXNYITQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloroindole-3-carboxaldehyde involves various methods, including reactions with hexamethylenetetramine and 5-chloroindole. These synthetic routes enable the preparation of this compound for further investigation .


Molecular Structure Analysis

The molecular formula of 5-Chloroindole-3-carboxaldehyde is C9H6ClNO , with a molecular weight of 179.60 g/mol . Its chemical structure consists of an indole ring with a chlorine-substituted aldehyde group . Here’s the graphical representation: !5-Chloroindole-3-carboxaldehyde


Chemical Reactions Analysis

The potency of indoles as anti-cancer agents is exemplified by various derivatives, including indole-3-carbinol and indole-3-carboxaldehyde. These compounds exhibit diverse mechanisms of action, such as protein kinase inhibition, histone deacetylase inhibition, DNA topoisomerase inhibition, and tubulin inhibition .


Physical And Chemical Properties Analysis

  • Storage : Store under inert gas, keep container tightly closed, and store in a well-ventilated place

Scientific Research Applications

5-Chloroindole-3-carboxaldehyde is an indole derivative . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

  • 5-chloroindole-3-carboxaldehyde isonicotinoyl hydrazine
  • 2′-[(5-chloro-1H-indol-3-yl)methylene]-2-(1H-indol-3-yl)acetohydrazide
  • 5-chloro-3-(2,2-dibromovinyl)-1-(2-trimethylsilylethoxymethyl)indole

It may also be used in the preparation of the following hydrazone derivatives :

Safety And Hazards

5-Chloroindole-3-carboxaldehyde poses skin and eye irritation risks. Proper protective measures, such as gloves and eye protection, are essential when handling this compound .

Future Directions

Research on 5-Chloroindole-3-carboxaldehyde continues to explore its potential applications in drug development, especially in the context of lung cancer treatment. Further studies may uncover additional therapeutic targets and optimize its efficacy .

properties

IUPAC Name

5-chloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEXOIGXNYITQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383642
Record name 5-Chloroindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroindole-3-carboxaldehyde

CAS RN

827-01-0
Record name 5-Chloroindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloroindole-3-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

18.5 g (0.12 mole) of phosphorus oxychloride are added to 75 ml of dry dimethylformamide at 5°C. 15.15 g (0.1 mole) of 5-chloroindole dissolved in 30 ml of dry dimethylformamide are then added at 5°C. This is stirred for 30 minutes at 20°C, then for 30 minutes at 40°C. 240 ml of water followed by 72 ml of 40% soda are then quickly added. The yellow solution obtained is maintained at 40°-45°C for one hour. After 11/2 hours stirring at ambient temperature the precipitate formed is filtered off and recrystallised from ethyl alcohol.
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18.5 g
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75 mL
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15.15 g
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30 mL
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240 mL
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Synthesis routes and methods IV

Procedure details

To stirred dimethylformamide (20 mL) at 0° C. was added dropwise phosphorus oxychloride (4.6 mL, 49 mmol). The mixture was stirred for 10 min and a solution of 5-chloroindole (5.0 g, 33 mmol) in dimethylformamide (5 mL) was added dropwise. The mixture was heated to 40° C. for 45 min, cooled to room temperature and then treated with a solution of sodium hydroxide (5.9 g, 148 mmol) in water (20 mL). The mixture was heated to 50° C. for 10 min, cooled to room temperature, poured onto crushed ice (100 mL) and filtered. The filter cake was recrystallised (methanol) to give the product as a white solid (3.5 g, 59%): mp 215-216° C.; Found: C, 60.13; H, 3.40; N, 7.75%. C9H6ClNO requires: C, 60.19; H, 3.37; N, 7.79%.
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4.6 mL
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5 mL
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20 mL
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Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloroindole-3-carboxaldehyde
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Reactant of Route 6
5-Chloroindole-3-carboxaldehyde

Citations

For This Compound
26
Citations
H Shirinzadeh, A Didem Yilmaz… - … Chemistry & High …, 2010 - ingentaconnect.com
Electrochemical techniques provide valuable information about drug molecules and their mechanisms in the body such as metabolism, which is one of the important actions in drug …
Number of citations: 22 www.ingentaconnect.com
AD Yılmaz, T Coban, S Suzen - Journal of enzyme inhibition and …, 2012 - Taylor & Francis
… In this study 5-chloroindole hydrazide/hydrazone derivatives were synthesized from 5-chloroindole-3-carboxaldehyde and phenyl hydrazine derivatives. All the compounds …
Number of citations: 62 www.tandfonline.com
T Coban, S Suzen - Journal of Enzyme Inhibition and Medicinal …, 2011 - academia.edu
… In this study 5-chloroindole hydrazide/ hydrazone derivatives were synthesized from 5-chloroindole-3-carboxaldehyde and phenyl hydrazine derivatives. All the compounds …
Number of citations: 0 www.academia.edu
KHME Tehrani, ME Zadeh, V Mashayekhi… - Iranian Journal of …, 2015 - ncbi.nlm.nih.gov
… 3 subgroups including arylhydrazones of indole-3-carboxaldehyde (1a-i), aroylhydrazones of indole-3-carboxaldehyde (2a-g) and aroylhydrazones of 5-chloroindole-3-carboxaldehyde …
Number of citations: 20 www.ncbi.nlm.nih.gov
S Süzen - 2014 - academia.edu
… 5-chloroindole hydrazide/hydrazone derivatives were synthesized (Scheme 1) from 5chloroindole-3-carboxaldehyde and phenyl hydrazine derivatives1. All the compounds …
Number of citations: 7 www.academia.edu
DF Cummings, DC Canseco, P Sheth… - Bioorganic & medicinal …, 2010 - Elsevier
Efforts to develop ligands that distinguish between clinically relevant 5-HT2A and 5-HT2C serotonin receptor subtypes have been challenging, because their sequences have high …
Number of citations: 31 www.sciencedirect.com
GS Basarab, PJ Hill, A Rastagar… - Bioorganic & medicinal …, 2008 - Elsevier
… Condensations to form hydrazones 4 were investigated with three commercial aldehydes (5-chloroindole-3-carboxaldehyde, 5-chloro-1-methylindole-3-carboxaldehyde, and 6-…
Number of citations: 41 www.sciencedirect.com
R Di Santo, R Costi, M Artico, R Ragno, G Greco… - Il Farmaco, 2005 - Elsevier
… The condensation of the aldehyde function with 2-propenone in alkaline medium was obtained after masking of NH of 5-chloroindole-3-carboxaldehyde with benzenesulfonyl group. …
Number of citations: 54 www.sciencedirect.com
DCC Castillo - 2009 - search.proquest.com
… from the 5 bromoindole 3 carboxaldehyde and the 5 chloroindole-3 carboxaldehyde * … 5-Chloroindole-3-carboxaldehyde (30 g) and 2-amino-1,3-dimethylimidazolidin- …
Number of citations: 2 search.proquest.com
C Zeng, SR Avula, J Meng, C Zhou - Molecules, 2023 - mdpi.com
… Compound 5c was prepared according to the procedure described for compound 5a, starting from intermediate 3 (45 mg, 0.15 mmol) and 5-chloroindole-3-carboxaldehyde 4c (27 mg, …
Number of citations: 7 www.mdpi.com

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